1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one
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Overview
Description
1-{1,4-Dioxaspiro[45]decan-8-YL}propan-2-one is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which is then subjected to further reactions to form the spirocyclic structure. The reaction conditions often include heating the mixture to around 110-132°C for several hours, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where different nucleophiles can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism by which 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The spirocyclic structure allows for unique interactions with proteins and other biomolecules, which can modulate their activity and function .
Comparison with Similar Compounds
1-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidin-2-one: This compound shares a similar spirocyclic structure but includes a pyrrolidinone ring, which may alter its chemical and biological properties.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with different functional groups, used as a selective inhibitor in medicinal chemistry.
Uniqueness: 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one is unique due to its specific combination of a dioxane ring and a decane ring, which provides distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H18O3 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-2-one |
InChI |
InChI=1S/C11H18O3/c1-9(12)8-10-2-4-11(5-3-10)13-6-7-14-11/h10H,2-8H2,1H3 |
InChI Key |
BCVCTUYQGKCZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
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